N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide
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Overview
Description
N’~2~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromine atom, a morpholinomethyl group, and a pyridinecarbohydrazide moiety, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of N’~2~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions The morpholinomethyl group can be introduced via nucleophilic substitution reactions, while the pyridinecarbohydrazide moiety can be added through condensation reactions with appropriate hydrazides .
Chemical Reactions Analysis
N’~2~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Condensation: The pyridinecarbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Scientific Research Applications
N’~2~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’~2~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole core of the compound is known to bind with high affinity to multiple receptors, influencing various biological processes . The bromine atom and morpholinomethyl group may enhance the compound’s binding affinity and specificity towards certain targets, while the pyridinecarbohydrazide moiety may contribute to its overall biological activity .
Comparison with Similar Compounds
N’~2~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE can be compared with other indole derivatives, such as:
5-Bromoindole: Similar in structure but lacks the morpholinomethyl and pyridinecarbohydrazide groups.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The unique combination of functional groups in N’~2~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE makes it distinct from these similar compounds, potentially offering enhanced biological activity and specificity .
Properties
Molecular Formula |
C19H18BrN5O3 |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]iminopyridine-2-carboxamide |
InChI |
InChI=1S/C19H18BrN5O3/c20-13-4-5-16-14(11-13)17(22-23-18(26)15-3-1-2-6-21-15)19(27)25(16)12-24-7-9-28-10-8-24/h1-6,11,27H,7-10,12H2 |
InChI Key |
GOUPERYFDJPGRH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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